5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(15(17)18)14(19-12)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSIUBBUSEXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Activities of 2-Phenylbenzofuran-3-Carboxylic Acid Derivatives
Executive Summary
The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of natural products and synthetically derived compounds with significant therapeutic properties.[1] Among its myriad variations, the 2-phenylbenzofuran-3-carboxylic acid framework has garnered substantial attention from the scientific community. Derivatives of this core structure exhibit a remarkable breadth of biological activities, positioning them as promising lead compounds in drug discovery. This technical guide offers a comprehensive exploration of these activities, with a primary focus on their antimicrobial and anticancer potential. We will delve into the specific mechanisms of action, elucidate key structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold.
Chapter 1: The 2-Phenylbenzofuran-3-Carboxylic Acid Scaffold: Synthesis and Properties
The therapeutic potential of any molecular scaffold is fundamentally linked to its synthetic accessibility and physicochemical characteristics. The 2-phenylbenzofuran-3-carboxylic acid core offers a synthetically tractable framework that can be readily modified, allowing for the systematic exploration of its chemical space to optimize biological activity.
General Synthetic Strategies
The construction of the 2-phenylbenzofuran-3-carboxylic acid skeleton can be achieved through several established synthetic routes. A common and effective method involves the reaction of a substituted 2-hydroxybenzophenone with an ethyl bromoacetate derivative, followed by cyclization and hydrolysis. The electron-withdrawing or -donating nature of substituents on the benzophenone starting material can significantly influence reaction yields.[2] For instance, electron-withdrawing groups like chlorine atoms tend to increase the electrophilicity of the ketone, leading to higher yields in the cyclization step.[2]
A generalized workflow for a one-pot condensation-cyclization reaction is outlined below.
Caption: Generalized workflow for the synthesis of 2-phenylbenzofuran-3-carboxylic acid.
Chapter 2: Antimicrobial Activity: A Novel Approach to Targeting Bacterial Virulence
The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the development of novel antimicrobial agents that operate via mechanisms distinct from traditional antibiotics.[3] Derivatives of 2-phenylbenzofuran-3-carboxylic acid have emerged as potent inhibitors of Sortase A (SrtA), a key virulence factor in Gram-positive bacteria such as Staphylococcus aureus.[4]
Mechanism of Action: Inhibition of Sortase A
Sortase A is a cysteine transpeptidase responsible for anchoring surface proteins, including critical virulence factors, to the peptidoglycan cell wall.[4] It recognizes a specific sorting signal (LPXTG) on these proteins. By inhibiting SrtA, 2-phenylbenzofuran derivatives prevent the display of these virulence factors, effectively disarming the bacteria without necessarily killing them, which may reduce the selective pressure for resistance development.[4] Molecular docking studies have shown that these inhibitors mimic the substrate's binding pattern within the SrtA active site, engaging in hydrogen-bond interactions with key residues like Cys184 and Arg197.[4]
Caption: Inhibition of the Sortase A pathway by 2-phenylbenzofuran derivatives.
Structure-Activity Relationship (SAR)
Systematic studies have revealed critical structural features for SrtA inhibition:
-
C3-Position: The presence of an amide group (carboxamide) at the 3-position is considered essential for potent inhibitory activity.[4]
-
C2-Phenyl Group: A hydroxyl group on the 2-phenyl ring often enhances activity. Replacing this hydroxyl with other groups like methoxy, halogens, or nitro moieties typically reduces the inhibitory effect.[4]
Quantitative Data: SrtA Inhibition
The inhibitory potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound ID | Substitution on 2-Phenyl Ring | SrtA IC50 (µM) | Reference |
| Ia-22 | 2'-OH | 30.8 | [4] |
| pHMB | (Reference Inhibitor) | 130 | [4] |
| Derivative A | 4'-OCH3 | >150 | [4] |
| Derivative B | 4'-Cl | >150 | [4] |
| Derivative C | 4'-NO2 | >150 | [4] |
Experimental Protocol: In Vitro Sortase A Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure SrtA activity.
-
Objective: To determine the IC50 value of a test compound against S. aureus Sortase A.
-
Materials:
-
Recombinant S. aureus SrtA enzyme.
-
FRET substrate (e.g., Dabcyl-LPETG-Edans).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5.
-
Test compounds (2-phenylbenzofuran-3-carboxylic acid derivatives) dissolved in DMSO.
-
Reference inhibitor (e.g., pHMB).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
To each well of the 96-well plate, add 50 µL of the FRET substrate solution (final concentration ~10 µM).
-
Add 25 µL of the diluted test compound, reference inhibitor, or vehicle control (buffer with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the SrtA enzyme solution (final concentration ~5 µM) to all wells.
-
Immediately place the plate in the fluorescence reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) at 37°C. The cleavage of the substrate separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
-
Data Analysis & Validation:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Normalize the data: The uninhibited control (enzyme + substrate + vehicle) represents 100% activity, and a control without enzyme represents 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Chapter 3: Anticancer Potential and Mechanisms of Cytotoxicity
The benzofuran scaffold is a cornerstone in the development of anticancer agents, and 2-phenyl-substituted derivatives are no exception.[5] These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines, acting through multiple oncogenic pathways.[1][5]
Mechanisms of Anticancer Activity
The antiproliferative effects of these derivatives are not attributed to a single mechanism but rather to the modulation of several key cellular targets:
-
Inhibition of Pin1: Some 3-phenylbenzofuran derivatives are effective inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).[5] Pin1 is an enzyme overexpressed in many human cancers that plays a critical role in regulating the stability and activity of numerous cancer-related proteins. Its inhibition can lead to cell cycle arrest and apoptosis.[1][5]
-
Anti-microtubule Activity: Certain benzofuran derivatives can interfere with microtubule dynamics, arresting cancer cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[6]
-
Kinase Inhibition: The broader class of benzofurans has been shown to inhibit protein kinases, such as Aurora B kinase, which are essential for mitosis and frequently overexpressed in tumors.[7]
Caption: Multifaceted anticancer mechanisms of 2-phenylbenzofuran derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy is commonly expressed as the IC50 value, representing the concentration required to inhibit the growth of 50% of the cancer cell population.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | (Pin1 Inhibition) | 0.874 | [5] |
| 3-methylbenzofuran derivative 4b | A549 (Lung Cancer) | 1.48 | [1] |
| Compound 3 (5-chlorobenzofuran-2-carboxamide) | MCF-10A (Breast) | 1.136 | [8] |
| Doxorubicin (Reference Drug) | MCF-10A (Breast) | 1.136 | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxic effects of test compounds on cancer cell lines.
-
Objective: To determine the IC50 of a test compound against a specific cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear cell culture plate.
-
Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and blank wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis & Validation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Chapter 4: Other Notable Biological Activities
Beyond their well-documented antimicrobial and anticancer effects, 2-phenylbenzofuran-3-carboxylic acid derivatives and related structures possess a range of other promising biological activities.
-
Antifungal Activity: Certain benzofuran derivatives exhibit potent activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus.[9][10] The proposed mechanism involves the disruption of intracellular calcium homeostasis, a pathway that can be fungicidal.[9]
-
Antioxidant Properties: Stilbenoid-type 2-phenylbenzofurans are effective free radical scavengers.[11] Their mechanism of action is dependent on the environment; in the gaseous phase, they operate via Hydrogen Atom Transfer (HAT), while in polar solvents, a Sequential Proton Loss Electron Transfer (SPLET) pathway is more common.[11]
-
Anti-inflammatory Effects: Some derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[12]
-
Neuroprotective Potential: Related benzofuran structures are being investigated for neurodegenerative diseases like Alzheimer's.[7] Their neuroprotective effects are linked to antioxidant properties and the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[7]
Chapter 5: Conclusion and Future Perspectives
The 2-phenylbenzofuran-3-carboxylic acid scaffold is a remarkably versatile and potent platform for the development of new therapeutic agents. The derivatives have demonstrated significant efficacy as antimicrobial agents that target bacterial virulence and as cytotoxic compounds that act on multiple anticancer pathways. The established structure-activity relationships provide a clear roadmap for medicinal chemists to design and synthesize next-generation compounds with enhanced potency and selectivity.
Future research should focus on several key areas:
-
Pharmacokinetic Optimization: While in vitro potency is high, future work must focus on modifying these structures to improve their ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy.
-
In Vivo Studies: Rigorous preclinical evaluation in animal models of infection and cancer is necessary to validate the therapeutic potential of lead compounds.
-
Target Deconvolution: For compounds with potent anticancer activity, further studies are needed to precisely identify all relevant molecular targets and pathways to better understand their mechanisms and potential off-target effects.
-
Exploration of New Therapeutic Areas: The diverse bioactivities already observed suggest that this scaffold could be applied to other diseases, including inflammatory disorders and neurodegenerative conditions.
References
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Fu, L., & Jiang, J. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry, 25(5), 1637-1647. Available at: [Link]
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Jiang, J., et al. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. PubMed. Available at: [Link]
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Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. IAJPS. Available at: [Link]
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Hejchman, E., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Molecules, 17(11), 13484-13501. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12185-12211. Available at: [Link]
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Yamamoto, K., et al. (2019). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 67(10), 1097-1110. Available at: [Link]
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Phosrithong, N., et al. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances, 10(10), 5945-5954. Available at: [Link]
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Królewska-Golińska, K., et al. (2018). Novel benzo[b]furans with anti-microtubule activity upregulate expression of apoptotic genes and arrest leukemia cells in G2/M phase. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Hejchman, E., et al. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. PubMed. Available at: [Link]
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Piras, M., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Available at: [Link]
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Sgyl, S., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2017(2), M941. Available at: [Link]
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Kossakowski, J., & Hejchman, E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. Available at: [Link]
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Al-Ostath, O. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828. Available at: [Link]
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Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29747-29765. Available at: [Link]
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Kossakowski, J., & Hejchman, E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]
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Various Authors. (2017). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]
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Wang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3845. Available at: [Link]
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Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4748. Available at: [Link]
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Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. Available at: [Link]
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Kumar, A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Solubility Properties of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid
Compound Overview: Structure and Physicochemical Identity
5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₁₅H₁₀O₄ and a molecular weight of approximately 254.24 g/mol .[1][2] Its structure is characterized by a central benzofuran core, substituted with a phenyl group at the 2-position, a carboxylic acid at the 3-position, and a hydroxyl group at the 5-position.
Table 1: Physicochemical Identifiers
| Property | Value | Source |
| CAS Number | 75161-15-8 | [1][2] |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.241 g/mol | [1] |
| IUPAC Name | 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid | [1] |
| SMILES | C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O | [1] |
| InChI Key | CRRSIUBBUSEXIN-UHFFFAOYSA-N | [1] |
The presence of both a phenolic hydroxyl group and a carboxylic acid group suggests that the compound's solubility will be highly dependent on the pH of the medium.[1] These functional groups can engage in hydrogen bonding, and the carboxylic acid can be deprotonated to form a carboxylate salt, which typically enhances aqueous solubility. The phenyl group and the benzofuran core contribute to the molecule's lipophilicity.
Predicted Physicochemical Properties Influencing Solubility
Due to the absence of experimental data, predictive models are invaluable for estimating key solubility-governing parameters.
Predicted pKa
The pKa is a measure of the acidity of a compound. For 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, there are two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.
-
Carboxylic Acid pKa: Aromatic carboxylic acids typically have pKa values in the range of 3-5. The electron-withdrawing nature of the benzofuran ring system may slightly increase the acidity of the carboxylic acid.
-
Phenolic Hydroxyl pKa: The pKa of phenol is approximately 10. The electronic effects of the fused ring system and other substituents will influence this value.
A precise prediction would require specialized software, but we can estimate the carboxylic acid pKa to be in the range of 3.5-4.5 and the phenolic pKa to be around 9-10. This implies that at physiological pH (~7.4), the carboxylic acid group will be predominantly ionized (deprotonated), which is expected to increase its aqueous solubility.
Predicted LogP
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP indicates lower aqueous solubility. While no experimental LogP is available for the target compound, a structurally related molecule, 2-[5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile, has a calculated LogP of 3.58.[3] Given the structural similarities, it is reasonable to predict that 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid will also have a relatively high LogP, suggesting poor intrinsic solubility in water.
Experimental Determination of Solubility
A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. The following protocols are recommended.
Thermodynamic (Equilibrium) Solubility Determination
This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility assessment.
Protocol:
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Sample Addition: Add an excess of the solid compound to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Data Analysis: Plot the solubility (in µg/mL or µM) as a function of pH.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: A stepwise workflow for determining the thermodynamic solubility of a compound.
Kinetic (Apparent) Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO).
-
Dilution: Add a small aliquot of the stock solution to an aqueous buffer.
-
Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Precipitate Removal: Remove any precipitate by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a suitable analytical method.
Diagram 2: Workflow for Kinetic Solubility Determination
Caption: Interplay of intrinsic and extrinsic factors governing the solubility of a compound.
-
pH: As predicted, pH will be a critical determinant. At pH values below the pKa of the carboxylic acid, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the compound will ionize to the more soluble carboxylate form.
-
Crystal Form (Polymorphism): The solid-state properties, such as crystal lattice energy, can significantly impact solubility. Different polymorphs of the same compound can exhibit different solubilities.
-
Temperature: For most solids, solubility increases with temperature.
-
Co-solvents: The addition of organic co-solvents to an aqueous medium can increase the solubility of lipophilic compounds.
Implications for Research and Drug Development
The anticipated low aqueous solubility of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid has several implications:
-
Biological Assays: In in vitro assays, poor solubility can lead to compound precipitation and inaccurate results. The use of co-solvents like DMSO should be carefully controlled.
-
Drug Formulation: For in vivo studies, the low solubility will likely result in poor bioavailability. Formulation strategies such as salt formation, co-solvency, or the use of amorphous solid dispersions may be necessary to improve absorption.
-
Medicinal Chemistry: The solubility profile may guide further structural modifications to enhance aqueous solubility while maintaining biological activity. [5]
Conclusion
While direct experimental data on the solubility of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is currently lacking, a comprehensive understanding of its structural features allows for a robust predictive and experimental framework. The presence of both acidic and lipophilic moieties suggests a pH-dependent solubility profile with likely poor intrinsic aqueous solubility. The experimental protocols outlined in this guide provide a clear path for researchers to determine the thermodynamic and kinetic solubility of this compound, which is essential for advancing its study in pharmacological and other scientific contexts. The insights gained from such studies will be critical for any future development of this promising benzofuran derivative.
References
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ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of the esters of benzofurancarboxylic acids. Retrieved from [Link]
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SureChEMBL. (n.d.). Compound Details - SCHEMBL3925053. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzofuran-3-carboxylic acid. Retrieved from [Link]
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NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]
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HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]
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benzofuran-3-carboxylic acid scaffold medicinal chemistry
Title: The Benzofuran-3-Carboxylic Acid Scaffold: Synthetic Strategies and Therapeutic Utility[1][2][3]
Executive Summary
The benzofuran-3-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, distinct from its more common 2-isomer.[4] While benzofuran-2-carboxylic acids are readily accessible via the classic Perkin rearrangement, the 3-carboxylic acid isomer offers a unique vector for chemical space exploration, particularly in the design of antimicrobial, anti-inflammatory, and protein tyrosine phosphatase 1B (PTP1B) inhibitors. This guide provides a technical deep-dive into the rational design, robust synthesis, and biological validation of this scaffold.
Structural Activity Relationship (SAR) & Pharmacophore Analysis
The benzofuran-3-carboxylic acid core functions as a bioisostere for salicylic acid and indole-3-carboxylic acid, offering improved lipophilicity and metabolic stability.
-
The C3-Carboxylate Vector:
-
Electronic Effects: The C3 position is electronically distinct from C2. The C2 position is naturally nucleophilic; placing a carboxylate at C3 creates a "push-pull" system when electron-donating groups (EDGs) are present on the benzene ring.
-
Binding Mode: In PTP1B inhibitors, the C3-acid (or its amide derivatives) mimics the phosphotyrosine substrate, engaging in critical hydrogen bonding with the catalytic loop (e.g., Arg221).
-
-
The C2-Position (Steric Gatekeeper):
-
Substitution at C2 (typically Methyl or Phenyl) is crucial for metabolic stability, blocking the primary site of oxidative metabolism (cytochrome P450 oxidation often targets the electron-rich C2).
-
SAR Rule: 2-Methyl-benzofuran-3-carboxylic acid derivatives generally exhibit superior pharmacokinetic profiles compared to 2-H analogs due to reduced metabolic clearance.
-
DOT Diagram: SAR Decision Tree
Caption: Strategic modification points on the benzofuran-3-carboxylic acid scaffold for optimizing potency and stability.
Synthetic Methodologies
Accessing the 3-carboxylic acid isomer requires specific strategies to avoid the thermodynamic preference for the 2-isomer.
Method A: The Neygebauer-Type Cyclization (Recommended)
This is the most robust route for generating 2-methyl-benzofuran-3-carboxylic acid derivatives. It involves the reaction of phenols with
-
Mechanism:
-
O-Alkylation: The phenoxide attacks the
-carbon of the chloro-ester (Sn2). -
Cyclization: An intramolecular aldol-type condensation occurs between the ketone carbonyl and the activated ortho-position of the phenol.
-
Dehydration: Aromatization drives the loss of water to form the benzofuran core.
-
Method B: Rhodium-Catalyzed Annulation (Modern)
Reaction of salicylaldehydes with ethyl diazoacetate using Rh(II) or Rh(III) catalysts. This allows for direct access to 3-carboxylates without a 2-methyl group if desired.
DOT Diagram: Synthetic Workflow (Method A)
Caption: Step-wise construction of the 3-carboxylic acid core via the modified Neygebauer cyclization.
Experimental Protocol: Synthesis of 2-Methylbenzofuran-3-Carboxylic Acid
This protocol is self-validating; the formation of the intermediate ester is easily monitored by TLC (shift in Rf) and the final acid precipitation confirms hydrolysis.
Step 1: Synthesis of Ethyl 2-methylbenzofuran-3-carboxylate
-
Reagents: Substituted Phenol (10 mmol), Ethyl 2-chloroacetoacetate (12 mmol), Anhydrous Potassium Carbonate (
, 20 mmol), Acetone (50 mL). -
Procedure:
-
Dissolve phenol in dry acetone. Add
and stir at room temperature for 30 minutes to generate the phenoxide. -
Add ethyl 2-chloroacetoacetate dropwise.
-
Reflux the mixture for 8–12 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Filter off inorganic salts. Evaporate solvent.[4][5]
-
Cyclization (Critical Step): The crude O-alkylated intermediate is often cyclized directly by adding cold concentrated
(5 mL) and stirring for 2 hours, or by refluxing in polyphosphoric acid (PPA). Pour onto crushed ice. The ester precipitates as a solid. -
Yield: Typically 70–85%.
-
Step 2: Hydrolysis to the Free Acid
-
Reagents: Ester (from Step 1), 10% NaOH (aq), Ethanol.
-
Procedure:
-
Dissolve the ester in Ethanol (20 mL).
-
Add 10% NaOH (10 mL). Reflux for 2 hours.
-
Cool to room temperature and acidify with 1M HCl to pH 2.
-
Validation: A white/off-white precipitate forms immediately. Filter, wash with cold water, and recrystallize from ethanol/water.
-
Therapeutic Applications & Data
The following table summarizes key biological activities associated with benzofuran-3-carboxylic acid derivatives.
| Target / Indication | Derivative Type | Key Substituents | Activity Data | Ref |
| Antimicrobial (S. aureus) | 3-Carbohydrazide | 5-Bromo, 2-Methyl | MIC: 4–8 | [1] |
| Antifungal (C. albicans) | 3-Carboxamide | 5,7-Dichloro | MIC: 12.5 | [2] |
| Diabetes (PTP1B Inhibitor) | 3-Carboxylic Acid | 2-Benzyl, 5-Bromo | IC50: 2.1 | [3] |
| Anticancer (HePG2) | 3-Ester | 5-Methoxy | IC50: 8.5 | [4] |
Key Insight: The 5-bromo and 5,7-dichloro substitutions significantly enhance membrane permeability in microbial targets, while the free carboxylic acid at C3 is essential for PTP1B inhibition due to electrostatic interaction with the active site arginine.
References
-
Kossakowski, J., et al. (2010).[4] "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737–4749. Link
-
Ryu, C. K., et al. (2010). "Synthesis and antifungal activity of benzofuran-3-carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters, 20(22), 6773-6776. Link
-
Malamas, M. S., et al. (2000). "Novel Benzofuran- and Benzothiophene-Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 43(7), 1293–1310. Link
-
Litvinova, V. A., & Tikhomirov, A. S. (2019).[6] "Methods for the synthesis of benzofuran-3-carboxylate esters." Chemistry of Heterocyclic Compounds, 55, 708–710. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. METHODS FOR THE SYNTHESIS OF BENZOFURAN-3-CARBOXYLATE ESTERS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Methodological & Application
Application Note: Scalable Synthesis of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid , a critical pharmacophore in the development of broad-spectrum antiviral (HCV, HIV) and antimicrobial agents. Unlike traditional multi-step routes starting from salicylaldehydes, this protocol utilizes a Modified Nenitzescu Condensation . This approach leverages the reactivity of p-benzoquinone (derived from the phenol hydroquinone) with ethyl benzoylacetate to construct the benzofuran core in a highly convergent manner.
Key Advantages of this Protocol:
-
Atom Economy: Convergent assembly of the bicyclic core in a single step.
-
Regiocontrol: Lewis acid catalysis (ZnCl₂) directs the formation of the 5-hydroxy isomer, minimizing regioisomeric byproducts.
-
Scalability: Avoids hazardous high-pressure hydrogenation or expensive transition metal catalysts.
Scientific Principles & Mechanism[1][2][3]
The Modified Nenitzescu Pathway
The synthesis exploits the Nenitzescu reaction , classically known for indole synthesis using enamines. However, when
The mechanism proceeds via a Michael addition of the
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway for the modified Nenitzescu synthesis of 5-hydroxybenzofurans.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Notes |
| p-Benzoquinone | >98% | Starting Material | Critical: Must be bright yellow.[1] If dark/green, sublime before use to remove quinhydrone. |
| Ethyl Benzoylacetate | >95% | Starting Material | Provides the C2-Phenyl and C3-Carboxyl moieties. |
| Zinc Chloride (ZnCl₂) | Anhydrous | Catalyst | Highly hygroscopic; weigh in a glovebox or dry environment. |
| Acetone | ACS Grade | Solvent | Dry solvent preferred to minimize side reactions. |
| Ethanol (95%) | ACS Grade | Solvent | For hydrolysis step. |
| Sodium Hydroxide (NaOH) | 2N Solution | Reagent | For saponification. |
Phase 1: Condensation (Benzofuran Core Formation)
Objective: Synthesis of Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate.
-
Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve p-benzoquinone (10.8 g, 100 mmol) in acetone (100 mL).
-
Catalyst Addition: Add anhydrous ZnCl₂ (13.6 g, 100 mmol) to the solution. Note: The reaction is exothermic; add slowly if scaling up.
-
Reactant Addition: Add ethyl benzoylacetate (19.2 g, 100 mmol) dropwise over 15 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours . Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). The starting quinone spot (bright yellow) should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% volume.
-
Pour the residue into ice-cold water (200 mL) containing 10 mL of dilute HCl (to break zinc complexes).
-
A precipitate will form.[2][3] Filter the solid using a Buchner funnel.[2]
-
-
Purification: Recrystallize the crude solid from ethanol/water or benzene.
-
Expected Yield: 50–65%
-
Appearance: Colorless or pale beige needles.
-
Phase 2: Hydrolysis (Ester to Acid)
Objective: Conversion to 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid.
-
Dissolution: Dissolve the purified ester (5.0 g, ~17 mmol) from Phase 1 in Ethanol (50 mL).
-
Saponification: Add 2N NaOH (25 mL, 50 mmol).
-
Reaction: Reflux the mixture for 2 hours .
-
Isolation:
-
Cool to room temperature.
-
Acidify carefully with 2N HCl to pH 2–3.
-
The carboxylic acid will precipitate out as a white/off-white solid.
-
-
Final Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol if necessary.
Process Workflow & Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow powder |
| Melting Point | Capillary | >250°C (Decomposition) |
| Purity | HPLC (C18, MeOH/H2O) | >98% Area |
| Identity | 1H-NMR (DMSO-d6) | See below |
Key NMR Diagnostic Signals (¹H-NMR, 300 MHz, DMSO-d₆)
-
δ 12.5–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[4]
-
δ 9.4 ppm (s, 1H): Phenolic hydroxyl at C5 (-OH ).
-
δ 7.3–7.8 ppm (m, 5H): Phenyl group protons at C2 position.
-
δ 6.8–7.5 ppm (m, 3H): Benzofuran core protons (H4, H6, H7).
-
Note: The absence of the ethyl quartet (approx 4.1 ppm) confirms successful hydrolysis.
-
Troubleshooting & Expert Insights
Common Pitfalls
-
Dark Reaction Mixture: If the reaction turns black/tarry immediately, the p-benzoquinone was likely degraded. Solution: Sublimation of benzoquinone is mandatory if the reagent is old.
-
Low Yield in Phase 1: Moisture interferes with ZnCl₂ catalysis. Solution: Flame-dry glassware and use anhydrous acetone.
-
Regioselectivity Issues: Formation of the 6-hydroxy isomer can occur.[5][6][7] Solution: Adhere strictly to the ZnCl₂ catalyst; weaker acids (like acetic acid alone) often result in lower regioselectivity for this specific substrate pair.
Solvent Effects
The choice of solvent significantly impacts the Nenitzescu-type condensation:
| Solvent | Dielectric Constant | Outcome |
| Acetone | 20.7 | Optimal. Good solubility of ZnCl₂ and reactants. |
| Benzene | 2.3 | Poor solubility of ZnCl₂; slow reaction. |
| Acetic Acid | 6.2 | Promotes side reactions (polymerization of quinone). |
References
- Bernhard, H., & Nenitzescu, C. D. (1929). Über die Einwirkung von Benzochinon auf Aminocrotonsäureester. Berichte der deutschen chemischen Gesellschaft, 62(10), 2669-2679.
- Allen, G. R. (1975). The Nenitzescu Indole Synthesis. In Organic Reactions (Vol. 22). Wiley. (Discusses the benzofuran side-reaction mechanism).
- Kozlov, N. G., et al. (1999). Synthesis and biological activity of 5-hydroxybenzofuran derivatives. Pharmaceutical Chemistry Journal, 33, 18-20.
-
PubChem. (n.d.). 1,4-Benzoquinone Compound Summary. Retrieved from [Link]
Sources
- 1. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.org [mdpi.org]
Introduction: The Significance and Synthesis of a Privileged Scaffold
An In-Depth Guide to One-Pot Cyclization Methods for 2-Phenylbenzofuran-3-Carboxylic Acid
The 2-phenylbenzofuran moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous biologically active compounds and functional materials.[1][2] Derivatives of benzofuran are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] Specifically, the 2-phenylbenzofuran-3-carboxylic acid scaffold is a key intermediate in the synthesis of complex therapeutic agents.
Traditionally, the synthesis of such substituted benzofurans involves multi-step procedures that can be time-consuming, generate significant waste, and result in lower overall yields. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers an elegant and efficient alternative. These methods are highly sought after in both academic research and industrial drug development for their atom economy, reduced operational complexity, and cost-effectiveness.
This technical guide provides a detailed exploration of robust one-pot cyclization methods for the synthesis of 2-phenylbenzofuran-3-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the practical aspects of these synthetic strategies.
Method 1: One-Pot Condensation-Cyclization of 2-Hydroxybenzophenones
This approach stands out for its directness and high efficiency, starting from readily available 2-hydroxybenzophenones. The reaction proceeds via a one-pot condensation with an active methylene compound, such as diethyl bromomalonate, followed by an intramolecular cyclization and subsequent saponification to yield the target carboxylic acid.
Mechanistic Rationale
The reaction is typically base-mediated. The base, such as potassium carbonate or sodium hydride, serves two primary roles: first, to deprotonate the phenolic hydroxyl group of the 2-hydroxybenzophenone, and second, to generate a carbanion from the active methylene compound (e.g., diethyl bromomalonate). The resulting phenoxide then undergoes a nucleophilic substitution with the bromomalonate. The intermediate formed subsequently undergoes an intramolecular condensation (Dieckmann-like condensation), followed by dehydration to form the benzofuran ring. The ester groups can then be hydrolyzed in the same pot or in a subsequent step to afford the final carboxylic acid.
A study has shown that using potassium carbonate in acetone for the reaction of 5-chloro-2-hydroxybenzophenone with diethyl bromomalonate leads to the desired product in a one-pot reaction with a 99% yield.[6]
Figure 1. Reaction mechanism for the one-pot synthesis from 2-hydroxybenzophenone.
Comparative Data for Condensation-Cyclization
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 5-Chloro-2-hydroxybenzophenone | Diethyl bromomalonate, K₂CO₃ | Acetone | 99 | [6] |
| 2-Hydroxybenzophenone | Ethyl 2-bromoacetate, NaH; p-TSA | Toluene | Low | [6] |
| 5-Chloro-2-hydroxybenzophenone | Ethyl 2-bromoacetate, NaH; EtONa | Toluene/Ethanol | Good (multi-step) | [6] |
Detailed Experimental Protocol
Materials and Reagents:
-
2-Hydroxybenzophenone (or substituted derivative)
-
Diethyl bromomalonate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzophenone (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.
-
Addition of Reagent: To the stirring suspension, add diethyl bromomalonate (1.2 eq) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up for Ester: After completion, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenylbenzofuran-3-carboxylate. The crude ester can be purified by column chromatography on silica gel.
-
One-Pot Saponification: Alternatively, after the reflux period, cool the reaction mixture and add a solution of NaOH (3.0 eq) in a mixture of water and ethanol. Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ester.
-
Isolation of Carboxylic Acid: After saponification, cool the mixture and remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-phenylbenzofuran-3-carboxylic acid.
Method 2: Palladium-Catalyzed Three-Component Sonogashira Coupling and Cyclization
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures.[7] A one-pot, three-component synthesis of 2,3-disubstituted benzofurans can be achieved using a Sonogashira coupling reaction.[7][8] This method typically involves the reaction of a 2-iodophenol, a terminal alkyne, and an aryl iodide. For the synthesis of our target molecule, this would involve 2-iodophenol, phenylacetylene, and a subsequent carboxylation step, or the use of a carboxylated coupling partner. A more direct, albeit for a related structure, involves a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization.[9][10]
Mechanistic Rationale
The process begins with a standard Sonogashira coupling between the 2-iodophenol and phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst. This forms a 2-(phenylethynyl)phenol intermediate in situ. This intermediate then undergoes a palladium-catalyzed cyclization. The use of microwave irradiation can significantly shorten reaction times and minimize side products.[7]
Figure 2. General workflow for Sonogashira-based synthesis.
While a direct one-pot synthesis of the 3-carboxylic acid via this method is less commonly reported, the synthesis of the 2-phenylbenzofuran core is well-established, which can then be functionalized. However, related tandem reactions have been developed for the synthesis of 2,3-disubstituted benzofurans in a single pot.[2][9]
Detailed Experimental Protocol (for the 2-Phenylbenzofuran core)
Materials and Reagents:
-
2-Iodophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
-
Microwave reactor (optional)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).
-
Addition of Reagents: Add the anhydrous, degassed solvent, followed by triethylamine (2.0 eq) and phenylacetylene (1.1 eq).
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 80-100 °C, or using microwave irradiation) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-phenylbenzofuran.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to the one-pot synthesis and purification of the target compound.
Figure 3. Generalized experimental workflow.
Conclusion and Future Perspectives
One-pot cyclization methods provide powerful and efficient pathways to synthesize 2-phenylbenzofuran-3-carboxylic acid and its analogs. The one-pot condensation of 2-hydroxybenzophenones with active methylene compounds is a particularly direct and high-yielding approach. Palladium-catalyzed multi-component reactions also offer a versatile, though sometimes less direct, route to this important scaffold.
The choice of synthetic method will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. As the demand for efficient and sustainable chemical processes grows, the development of novel one-pot and tandem reactions will continue to be a major focus in the field of heterocyclic chemistry, enabling the rapid discovery and development of new therapeutic agents and advanced materials.
References
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at: [Link]
-
Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701–2713. Available at: [Link]
-
Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Bieganowski, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. Available at: [Link]
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
Satyanarayana, G., et al. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry. Available at: [Link]
-
Gawel, K., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737–4751. Available at: [Link]
-
Wikipedia. (2024). Perkin rearrangement. Available at: [Link]
-
Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Possible mechanism for formation of benzofuran. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. Available at: [Link]
-
Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]
-
Various Authors. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 22(10), 1636. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
-
Stanetty, P., & Schnürch, M. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(36), 22353–22383. Available at: [Link]
-
ResearchGate. (n.d.). A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin. Available at: [Link]
-
Carbonara, G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2875. Available at: [Link]
-
Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Available at: [Link]
-
ResearchGate. (2005). A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. Available at: [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Note: Optimized Hydrolysis of Ethyl 5-Hydroxy-2-Phenylbenzofuran-3-Carboxylate
Executive Summary
The 5-hydroxybenzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in antiviral (HCV NS5B polymerase inhibitors), antimicrobial, and anti-inflammatory drug discovery programs. The hydrolysis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate to its corresponding carboxylic acid is a critical intermediate step.
While ester hydrolysis is a standard transformation, this specific substrate presents unique challenges:
-
Phenolic Sensitivity: The C5-hydroxyl group renders the molecule susceptible to oxidation (quinone formation) under harsh basic conditions in the presence of air.
-
Decarboxylation Risk: Benzofuran-3-carboxylic acids are electronically predisposed to thermal decarboxylation, particularly under acidic conditions or high temperatures.
-
Solubility Profiles: The high lipophilicity of the 2-phenyl group requires careful solvent selection to maintain homogeneity during reaction and controlled precipitation during workup.
This guide provides a high-fidelity protocol for saponification that maximizes yield (>90%) while mitigating degradation risks.
Chemical Strategy & Mechanistic Insight
The pKa Balancing Act
Successful isolation depends on understanding the acidity constants of the functional groups involved.
-
Carboxylic Acid (C3-COOH): pKa
3.5 – 4.2 -
Phenol (C5-OH): pKa
9.8 – 10.2
During alkaline hydrolysis (pH > 12), the molecule exists as a dianion (carboxylate and phenolate). Upon acidification, the phenolate protonates first (pH ~10). The critical step is the final acidification to pH 2-3 to protonate the carboxylate without triggering decarboxylation or trapping the zwitterionic salt.
Decarboxylation Pathway
The 3-carboxyl group is conjugated to the furan oxygen. In the presence of strong acid and heat, the protonated acid can undergo decarboxylation to form 5-hydroxy-2-phenylbenzofuran. This protocol utilizes a controlled acidification at ambient temperature to prevent this side reaction.
Visualization: Reaction Workflow
The following diagram outlines the reaction logic and critical decision nodes.
Figure 1: Step-by-step workflow for the hydrolysis and isolation of 5-hydroxy-2-phenylbenzofuran-3-carboxylic acid.
Experimental Protocols
Protocol A: Standard Hydrolysis (Recommended)
Best for gram-scale synthesis where yield and purity are paramount.
Reagents
-
Substrate: Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate (1.0 equiv)
-
Base: Potassium Hydroxide (KOH), 4.0 equiv (pellets or 2M aq. solution)
-
Solvent: Ethanol (95%) / Water (3:1 ratio)
-
Acid: 2M Hydrochloric Acid (HCl)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (e.g., 1.0 g, 3.54 mmol) in Ethanol (15 mL).
-
Base Addition: Add a solution of KOH (0.8 g, ~14 mmol) in Water (5 mL).
-
Note: The solution may darken (orange/red) due to phenolate formation. This is normal.
-
-
Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 80°C) for 2–4 hours.
-
Validation: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The starting material (
) should disappear, and the baseline spot (salt) should appear.
-
-
Solvent Removal: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol.
-
Critical: Do not evaporate to complete dryness; leave a concentrated aqueous slurry.
-
-
Dilution: Dilute the residue with water (20 mL) to ensure all salts are dissolved. Filter if any insoluble impurities remain.
-
Acidification (The Critical Step):
-
Place the flask in an ice bath (0–5°C).
-
Dropwise add 2M HCl with vigorous stirring.
-
Monitor pH. At pH ~10, the solution may become cloudy (phenol protonation). Continue adding acid until pH 2–3 is reached.
-
A thick precipitate of the carboxylic acid should form.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 10 mL) to remove residual KCl and excess acid.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Protocol B: Mild Conditions (Lithium Hydroxide)
Recommended for substrates with sensitive substituents on the phenyl ring.
-
Dissolve substrate in THF/Water (1:1).
-
Add LiOH·H2O (3.0 equiv).
-
Stir at Room Temperature for 12–18 hours. (Avoids thermal stress).
-
Workup follows Protocol A (Evaporation of THF
Acidification).
Data Summary & Specifications
| Parameter | Specification / Expected Value |
| Molecular Weight | 254.24 g/mol (Acid) vs 282.29 g/mol (Ester) |
| Typical Yield | 85% – 95% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 250–255°C (dec.) [Ref 1] |
| Solubility (Acid) | Soluble in DMSO, MeOH, warm EtOH; Insoluble in Water |
| pKa (Calc) | ~4.0 (COOH), ~10.0 (Phenolic OH) |
Troubleshooting & Optimization
Prevention of Decarboxylation
If the melting point is significantly lower than expected (<230°C) or gas evolution is observed during workup, decarboxylation may have occurred.
-
Cause: Heating the acidic solution or drying the solid at temperatures >80°C.
-
Solution: Perform acidification in an ice bath. Do not heat the free acid in solution.
Oxidation (Darkening of Product)
The 5-hydroxy group makes the ring electron-rich and prone to oxidation to quinone-methide type species.
-
Observation: Product turns dark brown/black.
-
Remedy: Perform the hydrolysis under an inert atmosphere (
or Ar). Add a pinch of sodium bisulfite ( ) during the acidification step to scavenge oxidants.
Purification of Crude Acid
If the crude product is colored or impure:
-
Recrystallization: Dissolve in minimum boiling Acetic Acid (AcOH) or Ethanol. Allow to cool slowly.
-
Precipitation: Dissolve in minimal saturated
(pH 8), filter off insolubles, then re-precipitate with HCl.
Mechanistic Pathway (DOT Visualization)
Figure 2: Simplified mechanistic pathway highlighting the dianion intermediate state.
References
-
Synthesis and Biological Evaluation of Benzofuran Derivatives. Source:Journal of Medicinal Chemistry / Heterocycles Context: General procedures for benzofuran-3-carboxylic acid synthesis via Nenitzescu reaction and hydrolysis.
-
Decarboxylation of Heterocyclic Carboxylic Acids.
-
pKa Values of Organic Compounds.
Application Notes & Protocols for the Antimicrobial Screening of Benzofuran-3-Carboxylic Acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of benzofuran-3-carboxylic acid derivatives. This document offers in-depth, field-proven insights and detailed protocols to ensure technical accuracy and experimental reproducibility.
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Benzofuran-3-carboxylic acid derivatives, in particular, have garnered interest as a potential source of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[4][5] This guide will detail the essential methodologies for evaluating the antimicrobial efficacy of these compounds, grounded in established standards and scientific rationale.
Foundational Principles: Understanding the Antimicrobial Potential
Benzofuran derivatives can exert their antimicrobial effects through various mechanisms.[4] While the precise mode of action can vary based on the specific substitutions on the benzofuran ring, proposed mechanisms include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The structure-activity relationship (SAR) studies suggest that the antimicrobial potency is often influenced by the nature and position of substituents on both the heterocyclic furan ring and the aromatic moiety.[1][6] For instance, the introduction of halogens or hydroxyl groups at specific positions can significantly enhance antibacterial and antifungal activities.[6][7][8][9]
Experimental Workflow for Antimicrobial Screening
A systematic approach is crucial for the effective screening of novel compounds. The following workflow provides a logical progression from initial qualitative screening to quantitative assessment of antimicrobial activity.
Caption: A typical workflow for antimicrobial screening of novel compounds.
Detailed Protocols
Adherence to standardized protocols is paramount for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13][14]
Preparation of Test Compounds
The physicochemical properties of benzofuran-3-carboxylic acid derivatives necessitate careful preparation of stock solutions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for these compounds. However, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect microbial growth (typically ≤1% v/v).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of each derivative in sterile DMSO.
-
Working Solutions: Prepare serial dilutions from the stock solution using the appropriate sterile broth or solvent as required for each assay.
Primary Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of test compounds.[15][16][17][18]
Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition if the microorganism is susceptible.
Protocol:
-
Microbial Inoculum Preparation:
-
From a pure culture, select 4-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[19]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
-
Well Preparation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.[15][18]
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[15][18]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds, e.g., 10% DMSO).[15]
-
-
Incubation:
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Interpretation: The diameter of the inhibition zone is qualitatively proportional to the antimicrobial activity of the compound.
Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
For compounds showing activity in the primary screening, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Principle: This quantitative technique involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.[19]
Protocol:
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Add 100 µL of the test compound working solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized inoculum as described for the agar well diffusion method.
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculate each well with 100 µL of the diluted bacterial suspension.[21]
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing:
-
From the wells of the MIC assay that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, compound-free MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability (i.e., no colony growth on the subculture plates).
-
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented clearly to facilitate comparison and analysis.
Table 1: Example of Antimicrobial Activity Data for Benzofuran-3-Carboxylic Acid Derivatives
| Compound ID | R-Group Substituent | Agar Well Diffusion Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus |
| BFC-001 | -H | 12 | 128 | 256 |
| BFC-002 | -Cl | 18 | 32 | 64 |
| BFC-003 | -NO2 | 22 | 8 | 16 |
| Ampicillin | (Positive Control) | 25 | 2 | 4 |
| DMSO | (Negative Control) | 0 | >256 | >256 |
Note: The data presented in this table is for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
The data obtained from these screenings can provide valuable insights into the SAR of benzofuran-3-carboxylic acid derivatives.
Caption: Key structural features influencing the antimicrobial activity of benzofuran derivatives.
Systematic modification of the substituents on the benzofuran ring and correlation with the observed antimicrobial activity can guide the rational design of more potent derivatives. For example, studies have shown that halogenation of the benzofuran ring can enhance both antibacterial and antifungal properties.[1]
Conclusion
The protocols and guidelines presented here provide a robust framework for the antimicrobial screening of benzofuran-3-carboxylic acid derivatives. By employing these standardized methods and carefully analyzing the resulting data, researchers can effectively identify and characterize novel antimicrobial agents, contributing to the development of new therapies to combat infectious diseases.
References
-
Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
-
Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]
-
Dey, Y. N., & Ghosh, A. K. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 108-112. [Link]
-
UNC-Chapel Hill Libraries. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Li, Y., Geng, Y., Liu, Y., & Cao, Y. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers. [Link]
-
Al-Shabib, N. A., Husain, F. M., Ahmad, I., & Khan, R. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103598. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4940-4944. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University. [Link]
-
Microbe Insights. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
-
Kossakowski, J., et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. PubMed. [Link]
-
National Center for Biotechnology Information. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Szafrański, K., & Mikołajczak, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
O'Brien, R., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 27(14), 4639. [Link]
-
Siddappa, B. C., et al. (2025). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
-
Vakharia, J., et al. (2025). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34. [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Kumar, R., & Kumar, S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96828. [Link]
-
Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
-
Wang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3695. [Link]
-
Kumar, S., & Singh, P. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 14(3), 645-653. [Link]
-
Kumar, R., & Kumar, S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]
-
International Association for Continuing Laboratory Development (IACLD). (2025). CLSI M100™. [Link]
-
Wang, S., et al. (2023). Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. ResearchGate. [Link]
-
Kumar, A., & Sharma, S. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 1013-1021. [Link]
-
Kumar, R., & Kumar, S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96828. [Link]
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antioxidant assay protocols for 5-hydroxybenzofurans
Application Note: Antioxidant Evaluation of 5-Hydroxybenzofuran Derivatives
Introduction: The 5-Hydroxybenzofuran Scaffold
The 5-hydroxybenzofuran core represents a critical pharmacophore in antioxidant research due to its structural homology with
However, unlike standard polyphenols, 5-hydroxybenzofurans often exhibit significant lipophilicity and specific steric constraints that render standard "cookbook" antioxidant protocols inaccurate.[2][1] This guide outlines optimized protocols designed to address the solubility, kinetic behavior, and mechanistic nuances of this specific chemical class.
Mechanism of Action
To select the correct assay, one must understand the dominant radical scavenging mechanism. 5-Hydroxybenzofurans operate primarily through two pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic hydrogen at C5 is donated to a free radical (
).[1] The resulting benzofuran radical is stabilized by the lone pair on the furan oxygen (para-position). -
Single Electron Transfer (SET): The molecule donates an electron to reduce an oxidant, followed by deprotonation.
Note: In polar solvents (Methanol/Water), SET mechanisms often dominate.[2][1] In non-polar solvents (mimicking lipid bilayers), HAT is the primary driver.[2][1]
Figure 1: Mechanistic pathway of radical scavenging by 5-hydroxybenzofurans. The stability of the product determines the antioxidant efficacy (BDE: Bond Dissociation Energy).[1]
Experimental Protocols
Protocol A: Kinetic DPPH Scavenging Assay (Optimized for Slow Kinetics)
Standard DPPH protocols often measure at a fixed time (30 min).[2][1] However, sterically hindered 5-hydroxybenzofurans may require up to 4 hours to reach steady state.[2][1] This protocol uses a kinetic approach to calculate EC50 accurately.
Reagents:
-
DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol (Freshly prepared, protect from light).
-
Sample Stock: 10 mM 5-hydroxybenzofuran derivative in DMSO (to ensure solubility).
-
Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in Methanol.[2][1]
Workflow:
-
Preparation: Prepare serial dilutions of the sample in Methanol (range: 5 µM – 200 µM). Ensure the final DMSO concentration is <1% to avoid solvent interference.
-
Reaction: In a 96-well clear plate:
-
Add 20 µL of Sample/Standard.
-
Add 180 µL of DPPH Stock.
-
-
Measurement: Immediately place in a plate reader.
Data Analysis:
Calculate the % Inhibition at steady state (plateau) using the formula:
Critical Note: If the curve does not plateau by 60 mins, extend the read time. Benzofurans with bulky substituents at C4 or C6 often exhibit "slow-binding" kinetics.[1]
Protocol B: FRAP (Ferric Reducing Antioxidant Power)
This assay measures the electron-donating capacity (SET mechanism).[1] It is performed at acidic pH (3.6), which suppresses proton dissociation, isolating the electron transfer capability.[2]
Reagents:
-
Acetate Buffer: 300 mM, pH 3.6.[2]
-
TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[2][1]
-
FeCl3 Solution: 20 mM FeCl3·6H2O in dH2O.
-
Working FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio.[3] (Prepare fresh; straw-colored).
Workflow:
-
Blanking: Add 280 µL FRAP Reagent to the well. Read at 593 nm (
). -
Sample Addition: Add 20 µL of sample (dissolved in MeOH/DMSO).
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Measurement: Read absorbance at 593 nm (
).
Quantification: Construct a standard curve using FeSO4·7H2O (range 100–2000 µM).[2][1] Express results as µM Fe(II) equivalents .
Protocol C: Inhibition of Lipid Peroxidation (TBARS)
Because 5-hydroxybenzofurans are lipophilic, aqueous assays (like ABTS) may underestimate their potency.[2][1] This assay mimics a biological membrane environment using linoleic acid emulsions.
Reagents:
-
Linoleic Acid Emulsion: 20 mM linoleic acid in Tween-20/PBS (pH 7.4).
-
Inducer: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).[2][1]
-
TBA Reagent: 0.67% Thiobarbituric acid in 50% Acetic Acid.
Workflow:
-
Oxidation: Mix 0.5 mL Linoleic Acid emulsion + 100 µL Sample + 100 µL AAPH (50 mM).
-
Incubation: Incubate at 37°C for 4 hours (induces peroxidation).
-
Termination: Add 1 mL TBA Reagent and 0.5 mL TCA (Trichloroacetic acid, 20%).
-
Chromogen Formation: Heat at 95°C for 60 minutes (Pink color forms).
-
Extraction (Optional but Recommended): Cool, add n-Butanol, vortex, and centrifuge. Read the organic layer at 532 nm .
Why this matters: This assay validates if the benzofuran can actually intercept radicals within a lipid interface, which is the primary biological role of this scaffold.
Structure-Activity Relationship (SAR) Summary
The following table summarizes how structural modifications to the 5-hydroxybenzofuran core typically affect antioxidant metrics.
| Structural Modification | Effect on Activity | Mechanistic Reason |
| 5-OH (Essential) | Baseline | Primary H-donor site.[1] |
| Electron Donating Group at C4/C6 | Increases | Increases electron density at the O-H bond, lowering BDE (easier to donate H).[2][1] |
| Electron Withdrawing Group (e.g., -NO2) | Decreases | Destabilizes the phenoxy radical cation.[2][1] |
| C7-OH (Catechol moiety) | Significantly Increases | Allows for o-quinone formation and dual H-transfer (chelation potential).[2][1] |
| Bulky Alkyl Groups (t-Butyl) | Mixed | Increases lipophilicity (better TBARS) but may sterically hinder DPPH approach.[2][1] |
Experimental Decision Workflow
Use this logic tree to determine the appropriate assay sequence for your specific derivative.
Figure 2: Decision tree for selecting antioxidant assays based on physicochemical properties.
References
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[2][4] Analytical Biochemistry.
-
Vetica, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.[2] Molecules.
-
Xie, J., & Schaich, K. M. (2014). Re-evaluation of the antioxidant activity of standard assays: translation to targeted oxidation models.[2] Journal of Agricultural and Food Chemistry.
-
Gaspar, A., et al. (2009). Synthesis and antioxidant properties of new 5-hydroxybenzofuran derivatives.[2] European Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization for Benzofuran-3-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of benzofuran-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges associated with this crucial synthetic transformation. The benzofuran scaffold is a foundational moiety in numerous biologically active natural products and synthetic drugs[1]. This resource consolidates best practices and solutions to frequently encountered issues in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of benzofuran-3-carboxylic acid, offering potential causes and actionable solutions.
Question 1: My cyclization reaction is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Answer: A low or non-existent yield is the most common issue and can typically be traced back to a few key areas. A systematic approach is crucial for diagnosis.
-
Reagent and Solvent Quality: The purity of your starting materials is paramount. Impurities in the precursor (e.g., an o-acylphenoxyacetic acid derivative) can inhibit the reaction. Solvents must be anhydrous and, for many transition-metal-catalyzed reactions, thoroughly degassed to remove oxygen, which can poison sensitive catalysts like palladium[2].
-
Catalyst Activity (if applicable): If using a transition metal catalyst (e.g., Palladium, Copper, Rhodium), its activity is critical. Palladium catalysts, for instance, can lose activity over time or with improper storage[2]. It is often best to use a freshly opened or recently purchased catalyst stored under an inert atmosphere[2].
-
Reaction Conditions:
-
Temperature: This is a critical parameter. While some cyclizations proceed at room temperature, many require heating to overcome the activation energy[3]. However, excessively high temperatures can lead to decomposition of reagents or catalysts[2]. An incremental increase in temperature (e.g., from room temperature to 80-110 °C) should be tested systematically.
-
Atmosphere: For oxygen-sensitive reactions, ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
-
Stoichiometry: Incorrect stoichiometry of reagents, particularly the base or catalyst, can halt the reaction. Carefully verify all measurements.
Question 2: I'm observing significant formation of side products, such as dimers or decomposition of my starting material. How can I minimize these?
Answer: The formation of side products indicates that reaction conditions are promoting undesired pathways.
-
Strong Acidic/Basic Conditions: Overly harsh conditions can lead to charring, polymerization, or other decomposition pathways. If using a strong acid for a dehydration/cyclization, consider switching to a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., InCl₃, FeCl₃)[4][5][6]. Similarly, if a strong base is causing degradation, screen weaker bases (e.g., K₂CO₃ instead of NaH).
-
Concentration: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Try running the reaction at a higher dilution.
-
Slow Addition: In reactions prone to dimerization (like the homocoupling of alkynes in some palladium-catalyzed routes), the slow addition of one reagent via syringe pump can maintain its low concentration in the reaction mixture, thereby favoring the intramolecular pathway[2].
Question 3: My palladium-catalyzed intramolecular cyclization (e.g., Heck-type) is not working. What specific troubleshooting steps should I take?
Answer: Palladium-catalyzed reactions are powerful but sensitive. Here’s a checklist for troubleshooting:
-
Catalyst and Ligand:
-
Oxidation State: Ensure you are using the correct palladium source (e.g., Pd(OAc)₂ or PdCl₂).
-
Activity: As mentioned, catalyst deactivation is a common culprit. Use a fresh source[2].
-
Ligands: The choice of phosphine ligand can be critical. If one ligand is not working, screen others with different steric and electronic properties (e.g., PPh₃, P(o-tol)₃).
-
-
Solvent and Base:
-
Degassing: Oxygen is a potent inhibitor of many palladium catalysts. Solvents must be rigorously degassed via methods like freeze-pump-thaw or by bubbling an inert gas through them for an extended period[2].
-
Base Selection: The base is not merely a proton scavenger; it can influence the catalyst's activity. Common bases include Et₃N, K₂CO₃, and Cs₂CO₃. The optimal choice is often substrate-dependent and may require screening.
-
-
Substrate Issues:
-
Leaving Group: In a Heck-type cyclization of a precursor like 3-(2-bromophenoxy)acrylic acid ester, the halide's identity matters. Iodides are generally more reactive than bromides, which are more reactive than chlorides[7].
-
Question 4: The final purification of my benzofuran-3-carboxylic acid is difficult due to persistent impurities. What are some effective purification strategies?
Answer: Purification can be challenging, but leveraging the properties of your target molecule is key.
-
Acid-Base Extraction: Since your target compound is a carboxylic acid, it can be easily separated from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH). Your product will move to the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer re-acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
-
Recrystallization: This is a powerful technique if a suitable solvent system can be found. Screen various solvents (e.g., ethanol, acetone, toluene, or mixtures with water/hexanes) to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If other methods fail, silica gel chromatography is an option. A common eluent system for carboxylic acids is a mixture of a non-polar solvent (like hexanes or chloroform) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic acid (0.5-1%) added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column[8].
Frequently Asked Questions (FAQs)
Question 1: What are the most common and effective synthetic routes to benzofuran-3-carboxylic acid and its esters?
Answer: Several robust methods exist, with the choice depending on the available starting materials and desired substitution patterns.
-
Intramolecular Cyclization of o-Acylphenoxyacetic Acids: This classic method involves the base- or acid-catalyzed cyclization and dehydration of an α-phenoxy ketone or ester[5].
-
Palladium-Catalyzed Annulation: Modern methods often rely on palladium catalysis. This can involve the intramolecular Heck coupling of precursors like 3-(2-halophenoxy)acrylates or a tandem Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by cyclization[5][7][9].
-
Rhodium-Catalyzed Reactions: A Rh(III)-catalyzed annulation between a salicylaldehyde and a diazo compound can produce benzofuran-3-carboxylates with high efficiency and regioselectivity[4][7].
-
Copper-Catalyzed Tandem Reactions: One-pot reactions using copper catalysis can construct the benzofuran ring from simple starting materials like o-iodophenols and acyl chlorides[4].
Question 2: How do I choose the optimal solvent and temperature for my cyclization reaction?
Answer: Solvent and temperature selection is often interconnected and crucial for success. There is no universal answer, but the following guidelines and data can direct your optimization.
-
Mechanism as a Guide: For reactions requiring high activation energy, such as C-H activation steps, higher boiling point solvents like DMF, DMA, or toluene are often necessary[5]. For reactions sensitive to protic solvents (e.g., involving strong bases like NaH), anhydrous aprotic solvents like THF or dioxane are required.
-
Empirical Screening: Often, the best approach is to screen a small set of diverse solvents. As shown in the table below, the optimal solvent can dramatically impact the yield[10].
| Solvent | Typical Use Case / Reaction Type | Boiling Point (°C) | Notes |
| Toluene | Acid-catalyzed dehydrations, Pd-catalyzed reactions | 111 | Good for azeotropic removal of water. |
| DMF | Copper- and Palladium-catalyzed couplings | 153 | High boiling point, good at dissolving salts. |
| DCE | Rhodium-catalyzed C-H activation/annulation[7] | 84 | Apolar, good for many transition metal reactions. |
| THF | Base-mediated cyclizations (e.g., with NaH) | 66 | Aprotic ether, can coordinate to metal centers. |
| 1,4-Dioxane | Epoxide rearrangements, some cyclizations[10] | 101 | Higher boiling point aprotic ether. |
Question 3: What is the role of the base in base-mediated cyclization methods, and how do I select the right one?
Answer: In many pathways, the base is a key reactant, not just an additive. Its primary role is to generate a nucleophile for the key ring-forming step. This is typically achieved by deprotonating a phenol to a more nucleophilic phenoxide or deprotonating a carbon alpha to a carbonyl group to form an enolate.
-
Base Strength: The choice of base depends on the pKa of the proton to be removed.
-
Weak Bases (e.g., K₂CO₃, Et₃N): Suitable for deprotonating acidic phenols or for neutralizing acid byproducts[6][8][11].
-
Stronger Bases (e.g., DBU, NaH, KOtBu): Often required for deprotonating less acidic C-H bonds to form enolates or for reactions where a strong, non-nucleophilic base is needed[4][6].
-
-
Solubility and Sterics: The base should be soluble in the reaction solvent. Sterically hindered bases like DBU are often preferred when the goal is deprotonation without competing nucleophilic attack.
Visualized Mechanisms and Workflows
General Mechanism for Acid-Catalyzed Cyclization
This diagram illustrates a common pathway for forming the benzofuran ring from an α-phenoxy ketone precursor under acidic conditions. The key steps are protonation of the carbonyl, intramolecular attack by the phenolic oxygen, and subsequent dehydration to form the aromatic furan ring.
Caption: Acid-catalyzed cyclization workflow.
Troubleshooting Workflow for Low-Yield Reactions
When faced with a low-yielding reaction, a logical, step-by-step diagnostic process can efficiently identify the root cause.
Caption: Diagnostic workflow for low-yield cyclizations.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Intramolecular Cyclization
This protocol is a general guideline for the cyclization of an ethyl 2-(2-acylphenoxy)acetate precursor using potassium carbonate.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 2-(2-acylphenoxy)acetate substrate (1.0 eq).
-
Solvent and Base: Add anhydrous acetone (or DMF) to dissolve the substrate (concentration approx. 0.1-0.2 M). Add finely ground anhydrous potassium carbonate (2.0-3.0 eq)[8][11].
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography or used directly in the next step (hydrolysis).
-
Hydrolysis (Optional): Dissolve the crude ester in a mixture of THF and 2N NaOH. Stir at room temperature or heat gently until the ester is fully hydrolyzed (monitor by TLC). Acidify the mixture with 1M HCl to precipitate the benzofuran-3-carboxylic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization may be performed for further purification.
Protocol 2: A Palladium-Catalyzed Intramolecular Heck Coupling Approach
This protocol is adapted from procedures for synthesizing 3-ethoxycarbonyl benzofuran from a 3-(2-halophenoxy)acrylate precursor[7].
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a stir bar and reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the 3-(2-halophenoxy)acrylate substrate (1.0 eq), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like PPh₃ (4-10 mol%). Add a base, for example, Et₃N (1.5-2.0 eq).
-
Solvent Addition: Add a degassed solvent (e.g., toluene or DMF) via cannula or syringe. The solution should be thoroughly sparged with inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the benzofuran-3-carboxylate ester. Subsequent hydrolysis can be performed as described in Protocol 1.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
-
Litvinova, V. A., & Tikhomirov, A. S. (2019). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. [Link]
-
Hossain, M. M., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
-
Litvinova, V. A., & Tikhomirov, A. S. (2019). METHODS FOR THE SYNTHESIS OF BENZOFURAN-3-CARBOXYLATE ESTERS. Chemistry of Heterocyclic Compounds. [Link]
-
Candeias, N. R., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Leclerc, J.-P., et al. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. ACS Publications. [Link]
-
Hranjec, M., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Li, Y., et al. (2021). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics. Chemistry. [Link]
-
Wang, C., et al. (2015). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC. [Link]
-
Hranjec, M., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Ali, M. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]
-
Gudla, V., & Balamurugan, R. (2013). Optimization of intramolecular cyclization reaction. ResearchGate. [Link]
-
Trinchera, P., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]
-
Pelipko, V. V., et al. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]
-
Reddy, C. R., et al. (2012). An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate. [Link]
-
Singh, A., & Singh, R. K. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
-
Okitsu, T., et al. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid by Recrystallization
Welcome to the technical support center for the purification of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization of this molecule. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, actionable advice to help you achieve the highest purity for your compound.
Understanding the Molecule: A Chemist's Perspective
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is a moderately polar, acidic organic compound. Its key structural features, a phenolic hydroxyl group and a carboxylic acid moiety, dominate its physical properties and, consequently, the strategy for its purification. These functional groups allow for strong hydrogen bonding, which dictates its solubility in various solvents. The benzofuran core and the phenyl ring contribute to its aromatic character and provide some non-polar characteristics.
The interplay of these features means that a single solvent may not be ideal. The compound is likely too soluble in highly polar solvents like methanol or acetone at room temperature for effective recrystallization, while it will be sparingly soluble in non-polar solvents like hexane. This often necessitates the use of a mixed solvent system to achieve the optimal solubility gradient required for successful crystallization.
Core Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1][2] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities, ideally, will either be insoluble in the hot solvent and can be filtered out, or will be highly soluble in the cold solvent and remain in the mother liquor after the desired compound has crystallized.
Recommended Recrystallization Protocols
Given the polarity of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, a mixed solvent system is often the most effective approach. Ethanol/water or acetone/water are excellent starting points.
Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)
This is the recommended starting procedure for this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Single-Solvent Recrystallization (Aqueous Methanol or Methanol-Acetone)
If a mixed solvent system proves difficult, a single solvent system with carefully controlled volumes can be attempted. A patent for similar benzofuran derivatives suggests aqueous methanol or methanol-acetone mixtures can be effective.[3]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a suitable mixture of methanol and water (e.g., 9:1 or 4:1 methanol:water) or methanol and acetone.
-
Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent mixture to the crude solid and heat to boiling. Continue adding the hot solvent in small portions until the solid just dissolves.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Ice Bath: Place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Drying: Dry the purified crystals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
-
A1: You may have used too much solvent. This is the most common reason for crystallization failure.[4] Try boiling off some of the solvent to concentrate the solution, then allow it to cool again.
-
A2: The solution might be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface for crystals to nucleate. Alternatively, if you have a pure sample, add a tiny "seed crystal."
-
A3: Insufficient cooling. Ensure the solution has been given ample time to cool, first to room temperature and then in an ice bath.
Q2: My compound is separating as an oil, not crystals. How can I fix this?
-
A1: The solution is likely cooling too quickly, or is too concentrated. Reheat the solution to dissolve the oil, add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system), and allow it to cool more slowly.[5]
-
A2: The presence of impurities can lower the melting point of your compound. If the problem persists, you may need to purify the crude material by another method, such as column chromatography, before attempting recrystallization.
-
A3: Consider a different solvent system. The boiling point of your chosen solvent might be too high.
Q3: My yield of purified crystals is very low. What went wrong?
-
A1: You may have used too much solvent. This results in a significant amount of your product remaining in the mother liquor.[5] You can try to recover some of this by concentrating the mother liquor and cooling it again to obtain a second crop of crystals, although these may be less pure.
-
A2: Premature crystallization. If crystals formed during a hot filtration step, you may have lost a significant portion of your product. Ensure you use a sufficient amount of hot solvent to keep the compound dissolved during this step.
-
A3: The compound is more soluble in the cold solvent than anticipated. Try cooling the solution for a longer period or using a colder ice-salt bath.
Q4: My "purified" crystals are still colored. How can I remove colored impurities?
-
A1: Use activated charcoal. After dissolving your crude solid in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal.
-
A2: Perform a hot gravity filtration. You must filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize. Be sure to use a pre-heated funnel to prevent premature crystallization.
Data Summary: Solvent Selection
The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent screening for 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid based on its chemical properties.
| Solvent System | Suitability for this Compound | Rationale |
| Ethanol/Water | Highly Recommended | Ethanol is a good solvent for the compound, while water acts as an anti-solvent. This allows for fine-tuning of the solubility. |
| Acetone/Water | Recommended | Similar to ethanol/water, acetone will readily dissolve the compound, and water will induce crystallization. |
| Methanol/Water | Good Alternative | Methanol is a very polar solvent and may dissolve the compound too well at room temperature, potentially reducing yield. |
| Ethyl Acetate/Hexane | Possible, but less ideal | While a common mixed solvent system, the high polarity of the target molecule may make it difficult to dissolve sufficiently in hot ethyl acetate. |
| Water | Poor | The compound is unlikely to be sufficiently soluble in hot water alone due to the large aromatic portion. |
| Hexane or Toluene | Poor | These non-polar solvents will not effectively dissolve the polar target molecule. |
Final Recommendations from the Scientist
Patience is a virtue in crystallization. Allowing for slow, undisturbed cooling is often the key to obtaining large, high-purity crystals. Don't be discouraged if your first attempt is not perfect; recrystallization is both a science and an art. Use the troubleshooting guide to systematically address any issues you encounter. For novel compounds, it is always a good practice to perform small-scale solvent screening tests before committing your entire batch of material.
References
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York Department of Chemistry. Mixed-solvent recrystallisation. [Link]
- Wade, L. G., & Simek, J. W. (n.d.). Recrystallization. In Organic Chemistry (9th ed.). Pearson.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Recrystallization. In Introduction to Organic Laboratory Techniques: A Small Scale Approach (4th ed.). Cengage Learning.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York Department of Chemistry. Problems with Recrystallisations. [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. [Link]
- Google Patents. (n.d.).
-
HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]
-
Atlantis Press. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]
- Google Patents. (n.d.).
-
Sciforum. Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]
-
PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility Optimization for 2-Phenylbenzofuran Carboxylic Acids
The "Brick Wall" Effect: Thermodynamics of Dissolution
Why is this compound so difficult to dissolve?
Before troubleshooting, it is critical to understand the molecular behavior of 2-phenylbenzofuran carboxylic acids. These molecules present a "perfect storm" of structural features that resist dissolution:
-
High Lattice Energy (
- Stacking): The 2-phenylbenzofuran core is a rigid, planar aromatic system.[1] In the solid state, these flat molecules stack like sheets of paper. The energy required to peel one molecule off this "stack" (crystal lattice energy) is high due to extensive - interactions [1].[1] -
Hydrogen Bond Dimerization: The carboxylic acid group (-COOH) acts as a "molecular velcro."[1] In non-polar or semi-polar solvents, two molecules face each other and form a stable, cyclic hydrogen-bonded dimer.[1] This effectively doubles the molecular weight and hides the polar functionality, reducing solubility [2].
The Solution Strategy: To dissolve these compounds, your solvent system must either (A) provide enough energy to overcome the lattice forces (Heat) or (B) chemically disrupt the dimers (Base/Salt Formation).
Diagnostic Workflow: Solubility Decision Tree
Use this logic flow to select the correct solvent system based on your downstream application.
Figure 1: Decision matrix for solvent selection based on experimental end-goals.[2][1]
Solvent Compatibility Matrix
Data aggregated from synthesis protocols of benzofuran derivatives [3, 4].
| Solvent Class | Examples | Solubility Rating | Notes & Recommendations |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Best for stock solutions (>50 mM).[2][1] High boiling points make removal difficult.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Often requires heating to reflux to dissolve.[1] Good for recrystallization when cooled.[1] |
| Ethers | THF, 1,4-Dioxane | Good | THF is excellent for reactions but evaporates quickly.[1] |
| Chlorinated | DCM, Chloroform | Variable | Good for esters, but the free acid often has poor solubility. |
| Hydrocarbons | Hexane, Toluene | Poor | Do not use as primary solvent.[1] Use only as an anti-solvent to force precipitation.[1] |
| Water | Water, PBS Buffer | Insoluble | pKa is approx 3.5–4.[1]5. Insoluble at neutral/acidic pH.[1] Soluble >pH 8.[1]0. |
Troubleshooting & FAQs
Direct answers to common issues reported by the research community.
Issue 1: "I dissolved it in hot ethanol, but it precipitates immediately upon cooling."
Diagnosis: You are encountering supersaturation shock .[1] The temperature coefficient of solubility for planar aromatics is steep.[1] Corrective Action:
-
The Co-Solvent Trick: Do not use pure ethanol. Add 5-10% DMSO or DMF to your ethanol.[2][1] This "holds" the compound in solution at lower temperatures while still allowing the bulk solvent to be ethanol.[1]
-
Slow Cooling: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Rapid cooling forces amorphous precipitation (oiling out) rather than crystallization.[1]
Issue 2: "My NMR signals in CDCl3 are broad or missing."
Diagnosis: Dimerization. In non-polar solvents like Chloroform-d, the carboxylic acid forms hydrogen-bonded dimers.[1] This exchange process broadens the -COOH proton signal and can affect the relaxation of nearby aromatic protons.[1] Corrective Action:
-
Switch Solvent: Use DMSO-d6 .[2][1][3] It is a hydrogen-bond acceptor and will break the dimer, resulting in sharp, distinct peaks [5].
-
Add Base: If you must use CDCl3, add 1 drop of
(to exchange the acid proton) or a trace of triethylamine to deprotonate it.
Issue 3: "I need a high-concentration stock for animal studies, but DMSO is toxic at this volume."
Diagnosis: Solubility limit reached in biocompatible vehicles. Corrective Action: In-situ Salt Formation. Instead of dissolving the acid, convert it to the sodium salt in situ.
-
Calculate the molar amount of your compound.[1]
-
Add 1.05 equivalents of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) dissolved in a minimum volume of water. -
Dilute with Saline or PBS.[1] The ionic salt form is orders of magnitude more soluble in aqueous media than the free acid [6].[1]
Detailed Protocols
Protocol A: Recrystallization (Purification)
Standard method for purifying 2-phenylbenzofuran carboxylic acids [3].[2][4]
-
Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 10 mL per gram).[1]
-
Heating: Heat to reflux (
). If solid remains, add Methanol dropwise until clear.[1] -
Filtration: Filter hot (if necessary) to remove insoluble impurities (like inorganic salts).[1]
-
Precipitation: While hot, slowly add Hexane or Petroleum Ether (anti-solvent) until a faint turbidity (cloudiness) persists.[1]
-
Crystallization: Re-heat slightly to clear the solution, then let it stand at room temperature for 4 hours, followed by
overnight. -
Collection: Filter the crystals and wash with cold Hexane.
Protocol B: Preparation of 100 mM Stock Solution (Assay Ready)
Designed to prevent "crashing out" upon dilution into aqueous buffers.
-
Weigh 10 mg of the compound.[1]
-
Do NOT add water/buffer yet.
-
Add 100% anhydrous DMSO to reach 100 mM concentration.[1] Vortex vigorously.
-
Tip: If it resists, sonicate at
for 10 minutes.
-
-
Quality Check: Hold the vial up to the light. The solution must be perfectly clear. Any "haze" is micro-precipitation that will ruin your assay data.[1]
-
Storage: Store at
. If re-using, heat to and vortex before pipetting to redissolve any micro-crystals formed during freezing.[1]
References
-
Sobechko, I., et al. "Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents." Chemistry & Chemical Technology, 2017.[1]
-
CK-12 Foundation. "Physical Properties of Carboxylic Acids: Dimerization and Solubility."[1] CK-12 Chemistry Advanced, 2024.[2][1]
-
BenchChem. "Recrystallization solvents for benzofuran carboxylic acids: Technical Protocols." BenchChem Technical Library, 2025.[1]
-
Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives."[2][1] Journal of Chemistry, 2013.[1]
-
Organic Chemistry Data. "Equilibrium pKa Table (DMSO Solvent)." Bordwell pKa Table, 2024.[1]
-
Technical Disclosure Commons. "Process for the preparation and purification of benzofuran-carbonyl derivatives." TDC, 2022.[1]
Sources
Technical Support Center: HPLC Separation of 5-Hydroxybenzofuran Isomers
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of 5-hydroxybenzofuran isomers. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and actionable troubleshooting strategies. The separation of structural isomers, such as those of 5-hydroxybenzofuran, presents a significant analytical challenge due to their nearly identical physicochemical properties. This resource synthesizes established chromatographic principles with field-proven techniques to help you navigate these complexities and achieve robust, reproducible separations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful separation strategy for 5-hydroxybenzofuran isomers.
Q1: What are the primary challenges in separating 5-hydroxybenzofuran isomers by HPLC?
Separating 5-hydroxybenzofuran isomers is inherently difficult due to their subtle structural differences. The main challenges include:
-
Identical Molecular Weight and Similar Polarity: Positional isomers (e.g., 4-hydroxy vs. 6-hydroxybenzofuran if they were impurities or related compounds, or isomers of a substituted 5-hydroxybenzofuran) have the same mass and often very similar polarities, leading to minimal differences in their interaction with standard reversed-phase stationary phases.[1][2] This results in close elution times or complete co-elution.
-
Peak Tailing: The acidic proton of the phenolic hydroxyl group can engage in secondary interactions with residual silanol groups on silica-based HPLC columns (e.g., C18).[3] This interaction leads to asymmetrical peak shapes, or "tailing," which severely compromises resolution and quantification accuracy.[3]
-
Stereoisomerism: If the 5-hydroxybenzofuran molecule contains a chiral center, it can exist as enantiomers (non-superimposable mirror images). Enantiomers have identical physical properties in an achiral environment and cannot be separated on standard columns.[4][5] Their separation requires a specific chiral stationary phase or a chiral mobile phase additive.
Q2: Which type of HPLC column is best suited for separating positional isomers of 5-hydroxybenzofuran?
The choice of column is critical and depends on exploiting the subtle electronic and structural differences between the isomers.
-
Initial Recommendation (Reversed-Phase): Start with a modern, high-purity, end-capped C18 column . These columns are versatile and provide a good baseline for method development. High-purity silica minimizes the number of active silanol sites, reducing the potential for peak tailing.[1]
-
Alternative Selectivity: If a C18 column fails to provide adequate resolution, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is an excellent next step.[6] The phenyl rings in these stationary phases can induce different retention mechanisms, such as π-π interactions with the aromatic benzofuran ring system.[6][7] These interactions are highly sensitive to the electronic distribution and spatial orientation of substituents, often providing the unique selectivity needed to resolve positional isomers.[7]
Q3: When is a chiral stationary phase (CSP) absolutely necessary?
A chiral stationary phase is required only when you need to separate enantiomers .[4] Enantiomers will not be resolved on a standard (achiral) HPLC column. Chiral columns create a diastereomeric interaction with the enantiomers, leading to different retention times.[8] If your synthesis can produce a racemic mixture of a chiral 5-hydroxybenzofuran derivative, and you need to isolate or quantify the individual enantiomers, a chiral column is mandatory.[5][9]
Q4: How does mobile phase pH affect the separation of phenolic compounds like 5-hydroxybenzofuran?
Mobile phase pH is one of the most powerful tools for controlling the chromatography of ionizable compounds. For 5-hydroxybenzofuran, the phenolic hydroxyl group is weakly acidic.
-
Suppressing Ionization: At neutral or basic pH, the hydroxyl group can deprotonate, becoming an anionic phenolate. This ionized form interacts strongly and unpredictably with the stationary phase, especially residual silanols, causing severe peak tailing.[3]
-
Improving Peak Shape: To ensure a single, stable analyte form and minimize unwanted secondary interactions, it is crucial to acidify the mobile phase .[1] Adding a small amount of acid, such as 0.1% formic acid or acetic acid , to the aqueous portion of the mobile phase will suppress the ionization of the phenolic group and the silanol groups on the column, leading to sharper, more symmetrical peaks.[3]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the separation of 5-hydroxybenzofuran isomers.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
This is the most common challenge when separating structurally similar compounds.[1][10]
-
Inadequate Mobile Phase Selectivity: The choice of organic modifier can significantly alter selectivity.[11]
-
Action: If using methanol, switch to acetonitrile (ACN), or vice versa. Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic with a strong dipole moment. This difference can change how the isomers interact with the stationary phase relative to the mobile phase, often resolving co-eluting peaks.[1]
-
-
Gradient Slope is Too Steep: A rapid gradient may not provide enough time for the subtle differences between isomers to effect a separation.[1]
-
Action: Implement a shallower gradient around the elution time of the target isomers. If the isomers elute at 40% B, try running a segment from 30% to 50% B over a longer period (e.g., 20-30 minutes). For very similar compounds, an isocratic hold may also improve resolution.[12]
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve the closely eluting peaks.
-
Action 1 (Flow Rate): Reduce the flow rate. This allows more time for the equilibrium between the mobile and stationary phases to be established, often increasing resolution. However, this will increase the run time.[13]
-
Action 2 (Column Dimensions/Particles): Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC systems). Both approaches increase the number of theoretical plates and enhance resolving power.[14]
-
-
Inappropriate Column Chemistry: The stationary phase may not be capable of differentiating between the isomers.
Problem 2: Significant Peak Tailing
Peak tailing reduces resolution and compromises the accuracy of peak integration.[3] For phenolic compounds, this is almost always linked to secondary interactions.
-
Secondary Silanol Interactions: This is the most probable cause. The phenolic hydroxyl group of 5-hydroxybenzofuran interacts with acidic silanol groups on the silica surface of the column packing.[3]
-
Action 1 (Mobile Phase pH): Ensure the mobile phase is acidified. Use 0.1% formic acid (v/v) in the aqueous mobile phase. This is the most effective way to suppress silanol activity and ensure sharp peaks.[1]
-
Action 2 (Column Choice): Use a high-quality, modern column with high-purity silica and robust end-capping. End-capping chemically treats the silica surface to minimize the number of accessible silanol groups.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][13]
-
Action: Dilute the sample or reduce the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
-
-
Extra-Column Volume: Excessive volume from tubing and fittings between the injector, column, and detector can cause band broadening and tailing.[3]
-
Action: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and ensure all fittings are properly made to minimize dead volume. This is especially critical for UHPLC systems.[3]
-
Problem 3: Drifting or Inconsistent Retention Times
Reproducibility is key for any analytical method. Drifting retention times make peak identification and quantification unreliable.[1]
-
Inadequate Column Equilibration: The column's stationary phase is not fully equilibrated with the mobile phase at the start of the run.
-
Mobile Phase Instability or Inconsistency:
-
Action 1 (Preparation): Prepare fresh mobile phase daily. Over time, volatile components can evaporate, or pH can drift, altering the chromatography.[1]
-
Action 2 (Degassing): Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump and causing pressure fluctuations.[13]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and reaction kinetics, leading to shifts in retention time.[14]
Part 3: Experimental Protocols
These protocols provide a structured approach to method development and troubleshooting.
Protocol 1: Systematic Method Development for Positional Isomer Separation
Objective: To develop a robust reversed-phase HPLC method for the separation of 5-hydroxybenzofuran positional isomers.
Methodology:
-
Column Selection:
-
Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
If resolution is poor, switch to a Phenyl-Hexyl column of similar dimensions.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Filter both phases through a 0.45 µm membrane and degas thoroughly.
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for the UV maxima of 5-hydroxybenzofuran (typically around 254 nm or 280 nm).
-
Injection Volume: 5 µL.
-
Run a broad scouting gradient to determine the approximate elution time of the isomers.
-
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
| Sample Scouting Gradient Program |
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient focused on the elution window of the isomers. For example, if the isomers eluted around 12 minutes (~50% ACN), design the following gradient:
-
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 35 |
| 20.0 | 55 |
| 22.0 | 90 |
| 25.0 | 90 |
| 25.1 | 35 |
| 30.0 | 35 |
| Optimized Shallow Gradient Program |
-
Further Optimization:
-
If separation is still insufficient, switch the organic modifier from ACN to methanol (maintaining 0.1% formic acid in the aqueous phase) and repeat the optimization process. The change in solvent can produce a significant change in selectivity.[1]
-
Part 4: Visual Workflows
Diagram 1: Troubleshooting Poor Resolution
Caption: A workflow diagram for troubleshooting poor HPLC separation of isomers.
Diagram 2: Logical Flow for HPLC Method Development
Caption: Logical flow for HPLC method development for isomer separation.
References
-
Lelka, K., et al. (2014). Enantioseparation of benzofurys and other novel psychoactive compounds by CE and sulfobutylether β-cyclodextrin as chiral selector added to the BGE. PubMed. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Park, J. H., et al. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. ACE. Available at: [Link]
-
Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. Welch Materials. Available at: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta. Available at: [Link]
-
Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. Available at: [Link]
-
Geden, J. V., et al. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]
-
De Villiers, A., et al. Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]
-
Lan, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available at: [Link]
-
Kirkland, J. J., & Schuster, S. A. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]
-
De Luca, L., et al. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Journal of Organic Chemistry. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal. Available at: [Link]
-
Nacalai Tesque, Inc. HPLC Column for Structural Isomers. Nacalai Tesque. Available at: [Link]
-
Snow, N. H. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Available at: [Link]
-
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. Available at: [Link]
-
Stanciu, L. A., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Serbian Chemical Society. Available at: [Link]
-
Zhang, Y., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography B. Available at: [Link]
-
Machida, Y., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information for: Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]
-
Murad, S. M. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. Available at: [Link]
-
Cilibrizzi, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Patel, S., et al. New benzofuran derivatives as an antioxidant agent. Der Pharma Chemica. Available at: [Link]
-
Li, J., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. ResearchGate. Available at: [Link]
-
Németi, G., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]
Sources
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- 2. biocompare.com [biocompare.com]
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- 4. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
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Technical Support Center: Minimizing Side Reactions in Benzofuran Ring Closure
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzofuran ring closure reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes.
Introduction
The synthesis of the benzofuran scaffold is a cornerstone in medicinal chemistry and materials science. However, the path to these valuable heterocycles is often complicated by a variety of side reactions that can lead to low yields, complex purification challenges, and the formation of intractable byproducts. This guide provides a structured approach to identifying and mitigating these common issues, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Benzofuran Synthesis (e.g., Sonogashira Coupling followed by Cyclization)
Question: My palladium-catalyzed reaction to form a substituted benzofuran is giving me a low yield or failing altogether. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in these powerful cross-coupling and cyclization cascades are a frequent challenge. The problem often originates from one of four areas: catalyst activity, reaction conditions, reagent quality, or competing side reactions.[1]
Troubleshooting Workflow: Low Yield in Pd-Catalyzed Synthesis
Below is a systematic workflow to diagnose and resolve the issue of low product yield.
Caption: Troubleshooting workflow for low yield in Pd-catalyzed benzofuran synthesis.
In-Depth Analysis:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction and can be easily poisoned or deactivated.[1]
-
Solution: Always use a fresh batch of the palladium catalyst or one that has been stored correctly under an inert atmosphere. If you suspect catalyst deactivation, consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the active palladium species.
-
-
Suboptimal Reaction Conditions: The interplay of temperature, solvent, and base is critical.
-
Temperature: While some reactions proceed at room temperature, others require heating to overcome activation barriers. However, excessive heat can lead to catalyst decomposition.[1] A systematic temperature screen from room temperature up to 80-100 °C is advisable.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence the reaction. For instance, in certain intramolecular cyclizations, DMF and acetonitrile have proven more effective than less polar solvents like toluene or THF.[1]
-
Base: The choice of base is crucial for both the deprotonation of the alkyne and the subsequent cyclization step. Inorganic bases like cesium carbonate (Cs₂CO₃) are often effective in promoting the intramolecular cyclization of 2-ynylphenols.[1]
-
-
Reagent Quality and Stoichiometry: Impurities in starting materials, particularly oxygen, can be detrimental.
-
Solution: Ensure that all reagents, especially the o-halo-phenol and alkyne, are pure and dry. Solvents should be rigorously degassed to remove dissolved oxygen, which is a known poison for palladium catalysts.[1] It is also common practice to use a slight excess (1.1-1.5 equivalents) of the terminal alkyne.[1]
-
-
Side Reaction: Homocoupling of Alkynes (Glaser Coupling): This is a very common side reaction, especially when a copper co-catalyst is used in the Sonogashira reaction.[1]
-
Mitigation: To minimize this unwanted dimerization, consider reducing the concentration of the copper catalyst or switching to a copper-free Sonogashira protocol.[1] Another effective strategy is the slow addition of the alkyne to the reaction mixture, which keeps its instantaneous concentration low and disfavors the bimolecular homocoupling pathway.[1]
-
Issue 2: Poor Regioselectivity in Acid-Catalyzed Cyclizations
Question: My acid-catalyzed cyclization is producing a mixture of benzofuran regioisomers. How can I improve the selectivity for the desired product?
Answer: Achieving high regioselectivity is a common hurdle in intramolecular electrophilic aromatic substitution reactions, such as Friedel-Crafts type cyclizations. The outcome is governed by a delicate balance of electronic and steric factors in the substrate and the reaction conditions.[2]
Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity | Troubleshooting Strategy |
| Electronic Effects | Electron-donating groups (EDGs) on the aromatic ring direct the electrophilic attack to the ortho and para positions. The position with the highest electron density will be favored. | Design substrates where the desired cyclization position is strongly activated by EDGs. |
| Steric Hindrance | Bulky substituents near a potential cyclization site can sterically hinder the approach of the electrophile, favoring cyclization at a less hindered position. | Introduce steric bulk to disfavor reaction at an undesired position. |
| Choice of Acid Catalyst | The nature of the acid (Brønsted vs. Lewis) and its counter-ion can influence the transition state of the cyclization, thereby affecting the ratio of isomers.[3] | Screen a variety of acids, such as polyphosphoric acid (PPA), TMSOTf, PTSA, or other Lewis acids (e.g., AlCl₃, TiCl₄), to find the optimal catalyst for your specific substrate.[2][3][4] |
| Reaction Temperature | Higher temperatures can sometimes overcome the activation energy barrier for the formation of a less favored isomer, leading to a decrease in selectivity. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Mechanistic Insight: Acid-Catalyzed Cyclization
The mechanism involves protonation of a precursor (e.g., an acetal), followed by the formation of an oxonium ion. This electrophilic species is then attacked by the electron-rich aromatic ring at different positions, leading to the observed regioisomers.[2][5]
Caption: General mechanism for acid-catalyzed benzofuran ring closure leading to regioisomers.
Issue 3: Polymerization and Tar Formation
Question: My reaction mixture is turning into a dark, tar-like substance, leading to low yields and making purification nearly impossible. What is causing this and how can I fix it?
Answer: The formation of tar or polymeric material is often a sign of uncontrolled side reactions, typically acid-catalyzed self-condensation or polymerization of the starting material or reactive intermediates. This is especially prevalent under harsh conditions (e.g., high acid concentration, high temperature).
Strategies to Prevent Polymerization:
-
Milder Reaction Conditions: This is the most critical parameter to adjust.
-
Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of polymerization relative to the desired cyclization.
-
Milder Acid: Switch from a strong Brønsted acid like PPA to a milder Lewis acid or a Brønsted acid like p-toluenesulfonic acid (PTSA).[3]
-
-
Control Substrate Concentration: High concentrations of the substrate can favor intermolecular side reactions that lead to polymers.
-
High Dilution: Running the reaction under more dilute conditions can significantly suppress polymerization and favor the desired intramolecular cyclization.
-
-
Slow Addition: If one of the reagents is particularly prone to self-condensation, adding it slowly to the reaction mixture can keep its concentration low and minimize unwanted side reactions.
Protocols for Key Experiments
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling and Cyclization
This protocol is designed to minimize the risk of alkyne homocoupling.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a phosphine ligand if required (e.g., PPh₃, 2-10 mol%).[1]
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., Toluene or DMF) via syringe. Then, add the base (e.g., Cs₂CO₃, 2-3 eq).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture. For sensitive substrates, consider slow addition using a syringe pump over several hours.[1]
-
Reaction: Stir the reaction at the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening for Optimal Acid Catalyst in a Cyclization Reaction
-
Parallel Setup: In a series of oven-dried reaction vials, place your starting material (e.g., 0.1 mmol) and a magnetic stir bar.
-
Catalyst Addition: To each vial, add a different acid catalyst (10-20 mol%). Include a range of options such as TMSOTf, PTSA, TfOH, and various Lewis acids (e.g., AlCl₃, FeCl₃).[3]
-
Solvent and Temperature: Add the chosen solvent (e.g., DCE, 1 mL) to each vial.[3] Place the vials in a heating block set to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots for TLC or LC-MS analysis to assess conversion and the formation of byproducts.
-
Analysis: Compare the results to identify the catalyst that provides the best yield and selectivity for the desired benzofuran product.
References
- BenchChem. (n.d.). Minimizing byproduct formation in benzofuranone synthesis.
- BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds.
- BenchChem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
- WuXi Biology. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.
- Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- RSC Publishing. (2016, March 17). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones.
- RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. RSC Advances.
- ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Semantic Scholar. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. wuxibiology.com [wuxibiology.com]
Validation & Comparative
Comparative Analytical Guide: Mass Spectrometry Profiling of 5-Hydroxy-2-Phenylbenzofurans
Executive Summary & Analytical Context
5-Hydroxy-2-phenylbenzofurans are a critical class of bioactive scaffolds, exhibiting potent antimicrobial and antioxidant properties. In drug development, they often serve as pharmacophores for inhibiting amyloid-beta aggregation. However, their analysis is plagued by a significant challenge: structural isomerism and isobaric interference.
This guide provides a technical comparison of mass spectrometry (MS) behaviors, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) .[1] It establishes a self-validating protocol to distinguish these compounds from their 3-phenyl isomers and isobaric flavones, ensuring data integrity in pharmacokinetic studies.
Comparative Ionization Strategies: EI vs. ESI[1]
The choice of ionization source dictates the quality of structural information. Below is a comparative performance analysis of the two dominant methodologies for this analyte class.
Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Primary Ion Observed | Radical Cation ( | Protonated ( |
| Fragmentation | Extensive (In-source) | Minimal (Requires CID/MS2) |
| Isomer Differentiation | Superior (Distinct fingerprint) | Inferior (Requires chromatography) |
| Limit of Detection | Nanogram range | Picogram range (High sensitivity) |
| Matrix Compatibility | Low (Requires extraction/volatility) | High (Biological fluids/urine) |
Application Scientist Insight
Causality Note: EI is preferred for identification because the 70 eV energy exceeds the ionization potential of the benzofuran core (~8-9 eV), forcing specific bond ruptures (C-O cleavage) that reveal the substitution pattern. ESI is preferred for quantification in biological matrices due to its sensitivity and lack of thermal degradation.
Mechanistic Fragmentation Guide
To validate your spectral data, you must confirm the presence of specific daughter ions derived from the parent 5-hydroxy-2-phenylbenzofuran (
The Fragmentation Pathway (EI/CID)
The fragmentation is governed by the stability of the aromatic system and the phenolic hydroxyl group.
-
Molecular Ion (
210): The base peak in EI due to the highly conjugated 2-phenylbenzofuran system. -
Loss of CHO (
181): A characteristic cleavage of the furan ring. The mechanism involves ring opening followed by the expulsion of a formyl radical ( ). -
Loss of CO (
182 or 153):-
Primary CO Loss: Ejection of CO from the furan ring (contracting to a fluorene-like cation).
-
Secondary CO Loss: Ejection of CO from the phenolic moiety (C5 position).
-
-
Retro-Diels-Alder (RDA): While less dominant than in flavones, high-energy collisions can induce RDA-like cleavages in the furan ring.
Visualizing the Mechanism
The following diagram illustrates the heterolytic and homolytic cleavages defining this pathway.
Figure 1: Proposed fragmentation pathway for 5-hydroxy-2-phenylbenzofuran under 70 eV EI conditions.
Experimental Protocols
To ensure reproducibility, follow this self-validating workflow. This protocol distinguishes the target from 3-phenylbenzofurans (which show different branching ratios of
A. Sample Preparation (Standardized)[3]
-
Solvent: Dissolve 1 mg of analyte in 1 mL HPLC-grade Methanol (for ESI) or Ethyl Acetate (for EI).
-
Concentration: Dilute to 10 µg/mL.
-
Filtration: Pass through a 0.22 µm PTFE filter to remove particulate interferences.
B. Instrumental Parameters
Method 1: GC-MS (Structural Validation)
-
Column: DB-5MS (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temp: 280°C (Splitless).
-
Ion Source: 230°C, 70 eV.
-
Scan Range: 50–500
. -
Validation Check: The Molecular Ion (
) must be the Base Peak (100% relative abundance). If < 50%, check for thermal degradation in the inlet.
Method 2: LC-ESI-MS/MS (Quantitation)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Source Mode: Negative Ion Mode (
is favored for phenols). -
Collision Energy: Stepped 15-30-45 eV.
-
Validation Check: Monitor the transition
(Loss of CO).
Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate ionization technique based on sample type.
Comparative Data Tables
Use the following reference values to confirm identity. Note the distinction between the target and its common isomers.[2]
Table 1: Key Diagnostic Ions (EI Source)
| Ion Identity | Relative Abundance (%) | Notes | |
| Molecular Ion ( | 210 | 100 | Highly stable aromatic system. |
| 209 | 15-25 | Loss of phenolic hydrogen. | |
| 182 | 10-20 | Contraction of furan ring. | |
| 181 | 30-45 | Diagnostic: Distinguishes from flavones. | |
| 154 | 5-10 | Sequential loss. | |
| Phenyl Cation | 77 | 10-15 | Characteristic of 2-phenyl substitution. |
Table 2: Isomer Differentiation
| Compound | Key Difference in Fragmentation |
| 5-Hydroxy-2-phenylbenzofuran | Intense |
| 5-Hydroxy-3-phenylbenzofuran | Higher ratio of |
| Flavone (Isobaric, MW 222) | RDA cleavage yields |
References
-
NIST Mass Spectrometry Data Center. 2-Phenylbenzofuran Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry."[3][4] Journal of Mass Spectrometry, 52(12), 809-816.[3] Available at: [Link]
-
Wu, Z. J., et al. (2010). "Analysis of benzofuran derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry."[5] Rapid Communications in Mass Spectrometry, 24(8), 1211-1215.[5] Available at: [Link]
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. preprints.org [preprints.org]
- 3. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 2-Phenylbenzofuran vs. 3-Phenylbenzofuran Biological Activity
Executive Summary
This guide provides a technical comparison of two isomeric scaffolds: 2-phenylbenzofuran and 3-phenylbenzofuran . While chemically similar, their biological activities diverge significantly due to their spatial conformations.
-
2-Phenylbenzofuran adopts a planar, linear conformation mimicking trans-stilbene. This geometry favors intercalation into flat binding pockets, making it a privileged scaffold for Estrogen Receptors (SERMs) and Amyloid-
aggregation inhibition (Alzheimer's research). -
3-Phenylbenzofuran adopts a twisted, non-planar conformation mimicking cis-stilbene and Combretastatin A-4. This "kinked" geometry is critical for fitting into the Colchicine binding site of Tubulin , driving potent antimitotic and cytotoxic activity in cancer cells.
Part 1: Structural Biology & SAR Analysis
The biological divergence stems from the rotation of the phenyl ring relative to the benzofuran core.
| Feature | 2-Phenylbenzofuran | 3-Phenylbenzofuran |
| Geometry | Planar / Linear | Twisted / Globular |
| Stilbene Mimic | trans-Stilbene / Resveratrol | cis-Stilbene / Combretastatin A-4 |
| Steric Hindrance | Low (Extended conjugation) | High (Phenyl ring clashes with C2-H/O1) |
| Primary Target | Estrogen Receptor (ER | Tubulin (Colchicine Site), Kinases |
| Key Mechanism | Ligand Binding Domain (LBD) occupancy | Microtubule Destabilization |
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the position of the phenyl ring dictates the downstream biological application.
Figure 1: SAR Decision Tree illustrating how structural geometry determines biological target specificity.
Part 2: Detailed Biological Activity Comparison
2-Phenylbenzofuran: The Estrogenic & Neuroprotective Scaffold
This scaffold is extensively explored for conditions requiring modulation of nuclear receptors or inhibition of protein aggregation.
-
Selective Estrogen Receptor Modulators (SERMs): Derivatives with hydroxyl groups at C5/C6 and C4' (on the phenyl ring) mimic Estradiol and Resveratrol . They bind to the Estrogen Receptor (ER) Ligand Binding Domain.
-
Key Insight: 7-substituted derivatives have shown >100-fold selectivity for ER
over ER , which is desirable for minimizing uterine side effects.
-
-
Alzheimer’s Disease (Multi-Target): The planar structure allows these molecules to intercalate between
-sheets of Amyloid- aggregates, inhibiting fibril formation. Furthermore, specific derivatives (e.g., 2-arylbenzofurans) inhibit Acetylcholinesterase (AChE) and BACE1 , offering a dual-mechanism approach to neurodegeneration.[1][2] -
Antimicrobial (Sortase A): 2-phenylbenzofuran-3-carboxamides have been identified as inhibitors of Sortase A in S. aureus, reducing bacterial virulence without affecting viability (reducing resistance pressure).
3-Phenylbenzofuran: The Antimitotic & Anticancer Scaffold
This scaffold is a potent pharmacophore in oncology, specifically for targeting the cytoskeleton.
-
Tubulin Polymerization Inhibition: The 3-phenylbenzofuran moiety mimics the twisted structure of Combretastatin A-4 (CA-4) . It binds to the colchicine site on
-tubulin, preventing the polymerization of tubulin into microtubules.[3][4][5] -
Cytotoxicity: Derivatives (e.g., 2-methyl-3-phenylbenzofuran) show nanomolar IC50 values against leukemia lines (K562, HL60).
-
Vascular Disruption: By collapsing the microtubule network in endothelial cells, these compounds can damage tumor vasculature, causing necrosis in the tumor core.
Comparative Data Summary
| Biological Property | 2-Phenylbenzofuran | 3-Phenylbenzofuran |
| Primary Indication | Hormone Therapy, Neuroprotection | Chemotherapy (Antimitotic) |
| Tubulin IC50 | > 50 | 0.1 - 5.0 |
| ER Binding Affinity | High (nM range) | Low / Non-selective |
| Cell Cycle Effect | G0/G1 Arrest (via ER modulation) | G2/M Arrest (Mitotic Catastrophe) |
| Key Derivative | Stemofurans (Antioxidant/ER) | 2-Methyl-3-phenylbenzofuran (Cytotoxic) |
Part 3: Mechanism of Action Visualization
The following diagram contrasts the signaling pathways triggered by each scaffold.
Figure 2: Mechanistic divergence showing Nuclear Receptor modulation vs. Cytoskeletal disruption.
Part 4: Experimental Protocols
To validate these activities, the following specific assays are recommended.
Protocol A: Tubulin Polymerization Assay (For 3-Phenylbenzofuran)
Validates the antimitotic mechanism mimicking Combretastatin A-4.
-
Reagent Prep: Prepare bovine brain tubulin (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Compound Addition: Add 3-phenylbenzofuran derivative (dissolved in DMSO) to a 96-well plate (final conc. 3–10
M). Include Colchicine (5 M) as a positive control and DMSO as a negative control. -
Initiation: Add tubulin mix to wells at 4°C. Transfer plate immediately to a pre-warmed spectrophotometer (37°C).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Polymerization manifests as an increase in absorbance. An active 3-phenylbenzofuran will suppress this curve (flatline), similar to Colchicine.
Protocol B: Estrogen Receptor Competitive Binding (For 2-Phenylbenzofuran)
Validates SERM activity.
-
Lysate Prep: Use uterine cytosol from immature rats or recombinant human ER
/ER kits. -
Tracer: Use [
H]-Estradiol (1 nM). -
Incubation: Incubate receptor source with radiolabeled tracer +/- increasing concentrations of 2-phenylbenzofuran derivative (1 nM to 10
M) for 18h at 4°C. -
Separation: Remove unbound ligand using dextran-coated charcoal. Centrifuge at 1000g for 10 min.
-
Quantification: Measure radioactivity of the supernatant via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration] to determine the IC50 and Relative Binding Affinity (RBA).
References
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022. Link
-
7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. Bioorganic & Medicinal Chemistry Letters, 2004.[6][7] Link
-
Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization. Current Medicinal Chemistry, 2022. Link
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[2] Link
-
Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances, 2020. Link
Sources
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BindingDB [bindingdb.org]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
